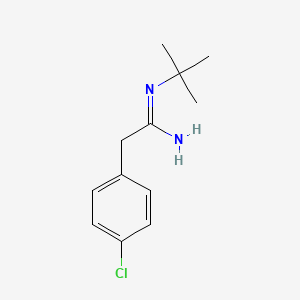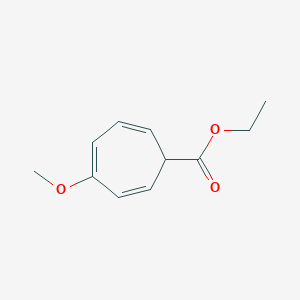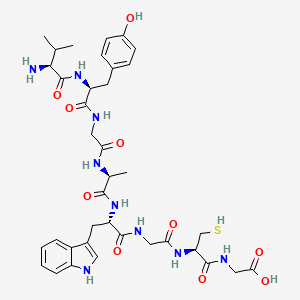
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is an organic compound with the molecular formula C39H54O6 It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon, and features three heptyloxy groups and three hydroxyl groups attached to the triphenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol typically involves the reaction of triphenylene derivatives with heptyl bromide in the presence of a base, followed by hydroxylation. One common method includes the use of potassium carbonate as a base and dimethylformamide as a solvent. The reaction is carried out under reflux conditions to ensure complete substitution of the heptyloxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The heptyloxy groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of alkyl halides and a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various alkyl or aryl substituted triphenylene derivatives.
Aplicaciones Científicas De Investigación
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the heptyloxy groups provide hydrophobic interactions. These properties enable the compound to interact with biological membranes, proteins, and other macromolecules, influencing their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A similar compound with six hydroxyl groups and no heptyloxy groups.
3,7,11-Tris(heptyloxy)triphenylene-2,6,10-triol: Another derivative with a slightly different substitution pattern.
2,3,6,7,10,11-Hexakis[(n-octyl)oxy]triphenylene: A compound with six octyloxy groups instead of heptyloxy groups.
Uniqueness
3,7,10-Tris(heptyloxy)triphenylene-2,6,11-triol is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The combination of hydroxyl and heptyloxy groups allows for versatile interactions and applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
906663-85-2 |
|---|---|
Fórmula molecular |
C39H54O6 |
Peso molecular |
618.8 g/mol |
Nombre IUPAC |
3,7,10-triheptoxytriphenylene-2,6,11-triol |
InChI |
InChI=1S/C39H54O6/c1-4-7-10-13-16-19-43-37-25-31-28(22-34(37)40)29-23-35(41)38(44-20-17-14-11-8-5-2)26-32(29)33-27-39(36(42)24-30(31)33)45-21-18-15-12-9-6-3/h22-27,40-42H,4-21H2,1-3H3 |
Clave InChI |
LUYZFFPMVSZAGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=C(C=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=C1)O)OCCCCCCC)OCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dipropyl-3,4-bis[(trimethylsilyl)oxy]cyclohex-3-en-1-amine](/img/structure/B14187016.png)


![2-Methyl-3-[(2-phenylethyl)amino]propanoic acid](/img/structure/B14187030.png)
![N-hydroxy-6-(2-phenylacetamido)benzo[b]thiophene-2-carboxamide](/img/structure/B14187033.png)
silane](/img/structure/B14187046.png)
![3,6-Bis{[(furan-2-yl)methyl]sulfanyl}-4-methylbenzene-1,2-diol](/img/structure/B14187051.png)
![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)
![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)
